2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide
Description
2-(6-Chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic indole-acetamide derivative characterized by a 6-chloro-substituted indole core linked via an acetamide group to a 4-methoxyphenyl moiety. Indole derivatives are widely studied for their biological activities, including anticancer and receptor modulation, due to their structural resemblance to endogenous biomolecules like serotonin and melatonin .
The compound’s synthesis typically involves coupling reactions between indole acetic acid derivatives and substituted anilines.
Properties
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-15-6-4-14(5-7-15)19-17(21)11-20-9-8-12-2-3-13(18)10-16(12)20/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPVMNRBOCZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 6-position.
Acylation: The chlorinated indole is then acylated with 4-methoxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent on the indole ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted indole derivatives with various nucleophiles.
Scientific Research Applications
2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the indole ring may enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to various pharmacological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Indole-Acetamide Derivatives
Key Observations :
- Substituent Position : The 6-chloro on the indole (target) vs. 5-chloro (e.g., ) alters electronic distribution and steric interactions .
- Hybrid Scaffolds : Compounds like VIe () replace indole with flavone, demonstrating scaffold flexibility in drug design.
Physicochemical Properties
Physical properties such as melting points, solubility, and synthetic yields vary significantly with substituents:
Table 2: Physicochemical Data of Selected Compounds
Key Observations :
- Melting Points : Higher melting points (e.g., 10j at 192–194°C) correlate with crystalline stability from halogen and benzoyl groups .
- Yields : Flavone derivatives (e.g., VIe, 80% yield) suggest efficient synthesis compared to indole analogs (e.g., 10j, 8% yield), possibly due to fewer steric hindrances .
- Solubility : Methoxy groups (target compound) may enhance aqueous solubility compared to nitro or sulfonyl substituents .
Key Observations :
- Receptor Selectivity: Methoxyphenyl groups (target) may favor adenosine or serotonin receptor interactions, similar to flavone derivatives in .
- Toxicity Considerations : Halogenated analogs (e.g., 6-chloro) require metabolic stability studies to assess hepatotoxicity risks .
Biological Activity
Overview
2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic compound belonging to the indole derivatives class, which are known for their diverse biological activities. The unique structure of this compound, featuring a chloro-substituted indole ring and a methoxyphenyl acetamide moiety, suggests potential pharmacological applications, particularly in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research indicates that compounds within the indole class exhibit significant antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as chlorine, enhances the biological activity of these compounds.
- Antibacterial Properties : Studies have shown that derivatives similar to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : The compound has also been noted for antifungal activity against species such as Candida albicans, with MIC values indicating effective inhibition .
Anticancer Activity
Indole derivatives are frequently investigated for their anticancer potential due to their ability to modulate various biological pathways involved in cancer progression.
- Mechanism of Action : The chloro and methoxy substitutions on the indole ring may enhance interaction with cellular targets involved in apoptosis and cell cycle regulation .
- Case Studies : In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting that this compound may exhibit similar effects .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other indole derivatives:
| Compound Name | Structure Features | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| 2-(6-bromo-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide | Bromo instead of chloro | Moderate | Low |
| 2-(6-chloro-1H-indol-1-yl)-N-(3-methoxyphenyl)acetamide | Methoxy at position 3 | High | Moderate |
| 2-(6-chloro-1H-indol-1-yl)-N-(2-hydroxyphenyl)acetamide | Hydroxy instead of methoxy | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
